molecular formula C17H16O2 B182760 1,3-Propanedione, 1,3-bis(4-methylphenyl)- CAS No. 3594-36-3

1,3-Propanedione, 1,3-bis(4-methylphenyl)-

Cat. No. B182760
CAS RN: 3594-36-3
M. Wt: 252.31 g/mol
InChI Key: XKFZOWRFWMXGQG-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a diketone . It is formed as an intermediate during the synthesis of bisphenols .


Synthesis Analysis

This compound is extensively utilized in scientific research endeavors . It exhibits a broad range of applications in synthetic organic chemistry, owing to its exceptional reactivity and stability .


Molecular Structure Analysis

The molecular formula of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is C17H16O4 . Its molecular weight is 284.31 .


Chemical Reactions Analysis

While the precise mechanism of action for 1,3-Propanedione, 1,3-bis(4-methylphenyl)- remains incompletely understood, it is believed that the compound undergoes a series of chemical reactions to achieve the desired product .


Physical And Chemical Properties Analysis

This compound is a light yellow to yellow to green powder to crystal . The melting point ranges from 116.0 to 120.0 °C .

Scientific Research Applications

Polymer Stabilization

This compound can act as a stabilizer in polymers, preventing degradation and extending the lifespan of the polymer material . This results in improved performance and durability of the polymer in various applications.

Intermediate in Bisphenols Synthesis

1,3-Bis(4-methoxyphenyl)-1,3-propanedione is formed as an intermediate during the synthesis of bisphenols . Bisphenols are a group of chemical compounds with two hydroxyphenyl functionalities. They are widely used in the production of polycarbonates, polyurethanes, and epoxy resins.

Preparation of 1,3-bis(4-hydroxyphenyl)-1,3-propanedione

This compound can be used as a reactant in the preparation of 1,3-bis(4-hydroxyphenyl)-1,3-propanedione . This product has potential applications in various fields, including materials science and medicinal chemistry.

Synthesis of Propylpyrazole Triol (PPT)

1,3-Bis(4-methoxyphenyl)-1,3-propanedione can be used as a starting material in the synthesis of propylpyrazole triol (PPT) . PPT is a selective estrogen receptor alpha agonist, which has potential applications in hormone therapy and cancer treatment.

Ligand in the Synthesis of Iron (III)-oxo Cluster

This compound can act as a ligand in the synthesis of [NaFe 6 (OCH 3) 12 (pmdbm) 6 ]ClO 4, an iron (III)-oxo cluster . Iron-oxo clusters are of interest in the field of bioinorganic chemistry, as they can serve as models for the active sites of various metalloenzymes.

Organic Building Blocks

1,3-Bis(4-methoxyphenyl)-1,3-propanedione can be used as an organic building block in the synthesis of a wide range of organic compounds . This makes it a valuable tool in the field of organic synthesis.

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,3-bis(4-methylphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFZOWRFWMXGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189502
Record name 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-methylphenyl)propane-1,3-dione

CAS RN

3594-36-3
Record name 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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